6-Methyl-7-O-methylaromadendrin
Overview
Description
6-Methyl-7-O-methylaromadendrin is a flavonoid compound with the molecular formula C17H16O6. It is a derivative of aromadendrin, characterized by the presence of a methyl group at the 6th position and a methoxy group at the 7th position. This compound is known for its potential medicinal properties and is found in various plants, including those in the Corymbia genus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7-O-methylaromadendrin typically involves the methylation of aromadendrin. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methoxy group at the 7th position. The methyl group at the 6th position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered Escherichia coli to produce the compound. This method leverages the metabolic pathways of the bacteria to synthesize the flavonoid from simple precursors .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-7-O-methylaromadendrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavonoid derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products:
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex flavonoids and other organic compounds.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6-Methyl-7-O-methylaromadendrin involves several molecular targets and pathways:
Comparison with Similar Compounds
7-O-methylaromadendrin: Lacks the methyl group at the 6th position.
Aromadendrin: The parent compound without the methoxy and methyl groups.
7-O-methylkaempferol: Another flavonoid with similar structural features but different biological activities
Uniqueness: 6-Methyl-7-O-methylaromadendrin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate glucose metabolism and insulin sensitivity sets it apart from other flavonoids .
Biological Activity
6-Methyl-7-O-methylaromadendrin is a flavonoid compound with the molecular formula . It is derived from aromadendrin and characterized by a methyl group at the 6th position and a methoxy group at the 7th position. This structural modification enhances its biological activity, particularly in the modulation of glucose metabolism and insulin sensitivity, making it a compound of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to influence several metabolic pathways:
- Glucose Uptake : The compound enhances glucose uptake in liver and adipose tissues by activating the peroxisome proliferator-activated receptor gamma (PPARγ) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which are crucial for insulin signaling.
- Insulin Sensitivity : It improves insulin sensitivity by reactivating insulin-mediated phosphorylation of PI3K and adenosine monophosphate-activated protein kinase (AMPK) in insulin-resistant cells. This action suggests potential therapeutic applications for type 2 diabetes management .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-O-methylaromadendrin | Lacks methyl group at 6th position | Similar but less potent in glucose modulation |
Aromadendrin | Parent compound without modifications | Basic flavonoid activity |
7-O-methylkaempferol | Different structural features | Varies in biological activities |
The specific substitution pattern of this compound imparts distinct chemical properties that enhance its ability to modulate biological pathways compared to its analogs.
Anticancer Activity
Recent studies have highlighted the anticancer potential of flavonoids, including this compound. For instance, research on related compounds has demonstrated their ability to induce apoptosis in cancer cell lines. In a study assessing various flavonoids isolated from Inula viscosa, compounds showed selective antiproliferative activity against MCF-7 breast cancer cells, indicating that similar mechanisms may be applicable to this compound .
Antimicrobial Properties
In addition to anticancer effects, flavonoids have been noted for their antimicrobial activities. The antimicrobial efficacy of related compounds was evaluated against several bacterial strains, showing significant inhibition at specific concentrations. This suggests that this compound may also exhibit similar antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent .
Metabolomic Profiling
Metabolomic studies have shown that extracts containing this compound can significantly affect metabolic pathways related to inflammation and oxidative stress. Such profiling indicates its potential role in managing chronic diseases associated with these conditions .
Properties
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMBAZWBKOORJ-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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